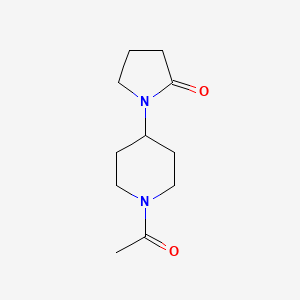
9-chloro-5,6,7,8-tetrahydroacridine-3-carboxylic Acid
概要
説明
9-chloro-5,6,7,8-tetrahydroacridine-3-carboxylic acid is a heterocyclic aromatic compound with the molecular formula C14H12ClNO2. It is a derivative of acridine, a structure known for its biological and photochemical properties.
作用機序
Target of Action
Acridine derivatives, a class of compounds to which this molecule belongs, are known to interact withDNA . They intercalate into the DNA structure, causing significant changes in its conformation and function .
Mode of Action
The mode of action of acridine derivatives, including 9-chloro-5,6,7,8-tetrahydroacridine-3-carboxylic acid, primarily involves DNA intercalation . The planar structure of these compounds allows them to insert between the base pairs of the DNA double helix . This intercalation is driven by charge transfer and π-stacking interactions, which sandwich the polyaromatic chromophore between the base pairs of the double helix and eventually cause the helical structure to unwind .
Biochemical Pathways
The unwinding of the dna helix caused by acridine derivatives can disrupt various biological processes involving dna and related enzymes . This disruption can affect a wide range of cellular functions, potentially leading to cell death, which is why acridine derivatives are often researched as potential therapeutic agents .
Result of Action
The dna intercalation caused by acridine derivatives can lead to significant changes in cellular function, potentially resulting in cell death . This makes these compounds potential candidates for the treatment of various disorders, including cancer .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 9-chloro-5,6,7,8-tetrahydroacridine-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the Ullmann condensation reaction, where 2-bromobenzoic acid reacts with aniline derivatives to form 2-arylamino benzoic acids. These intermediates are then cyclized using polyphosphoric acid (PPA) to yield acridone derivatives .
Industrial Production Methods
The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography .
化学反応の分析
Types of Reactions
9-chloro-5,6,7,8-tetrahydroacridine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: Sodium iodide (NaI) in acetone for halogen exchange reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction typically produces alcohols or amines .
科学的研究の応用
9-chloro-5,6,7,8-tetrahydroacridine-3-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Industry: Utilized in the development of materials with specific photochemical properties.
類似化合物との比較
Similar Compounds
9-amino-1,2,3,4-tetrahydroacridine: Known for its use in treating Alzheimer’s disease.
6,9-dichloro-1,2,3,4-tetrahydroacridine: Another derivative with potential biological activity
Uniqueness
9-chloro-5,6,7,8-tetrahydroacridine-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to intercalate into DNA and disrupt biological processes makes it a valuable compound for research and potential therapeutic applications .
特性
IUPAC Name |
9-chloro-5,6,7,8-tetrahydroacridine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClNO2/c15-13-9-3-1-2-4-11(9)16-12-7-8(14(17)18)5-6-10(12)13/h5-7H,1-4H2,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBIKDLIOIPPDKH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NC3=C(C=CC(=C3)C(=O)O)C(=C2C1)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details




試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(4-methylphenyl)-N-(2-phenylpropyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2751045.png)
![2-Amino-4-(3,4-dihydroxyphenyl)-6-(4-fluorobenzyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2751047.png)





![(2-Aminophenyl)[bis(2-methylphenyl)]methanol](/img/structure/B2751056.png)

![2-((3-(4-chlorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(2-fluorophenyl)acetamide](/img/structure/B2751058.png)
![2-[3-(3-chlorophenyl)-2-oxoimidazolidin-1-yl]-N-[3-(difluoromethoxy)phenyl]acetamide](/img/structure/B2751059.png)
![2-((1-(2-hydroxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2751061.png)
![(Z)-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)cinnamamide](/img/structure/B2751065.png)
